(S)-cis-N-methylstylopine
描述
Structure
3D Structure
属性
分子式 |
C20H20NO4+ |
|---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
(1S,13S)-13-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene |
InChI |
InChI=1S/C20H20NO4/c1-21-5-4-13-7-18-19(24-10-23-18)8-14(13)16(21)6-12-2-3-17-20(15(12)9-21)25-11-22-17/h2-3,7-8,16H,4-6,9-11H2,1H3/q+1/t16-,21-/m0/s1 |
InChI 键 |
GBUUKFRQPCPYPW-KKSFZXQISA-N |
SMILES |
C[N+]12CCC3=CC4=C(C=C3C1CC5=C(C2)C6=C(C=C5)OCO6)OCO4 |
手性 SMILES |
C[N@@+]12CCC3=CC4=C(C=C3[C@@H]1CC5=C(C2)C6=C(C=C5)OCO6)OCO4 |
规范 SMILES |
C[N+]12CCC3=CC4=C(C=C3C1CC5=C(C2)C6=C(C=C5)OCO6)OCO4 |
产品来源 |
United States |
Biosynthetic Pathway of S Cis N Methylstylopine
Upstream Precursors and Preceding Enzymatic Steps
The synthesis of (S)-cis-N-methylstylopine is embedded within a larger metabolic network that begins with the central intermediate (S)-reticuline.
This compound is directly synthesized from its immediate precursor, the protoberberine alkaloid (S)-stylopine. nih.govnih.govtubitak.gov.tr This conversion involves the transfer of a methyl group to the nitrogen atom of the (S)-stylopine molecule. lookchem.com This N-methylation step transforms the tertiary amine of (S)-stylopine into a quaternary ammonium (B1175870) alkaloid. nih.govresearchgate.net The reaction is a critical juncture, channeling metabolic flow towards the production of specific downstream alkaloids like protopine (B1679745). nih.govlookchem.com
The biosynthetic journey to this compound originates from the pivotal branch-point intermediate of BIA metabolism, (S)-reticuline. nih.govresearchgate.netnih.govd-nb.info The pathway proceeds through a series of enzymatic conversions:
(S)-Reticuline to (S)-Scoulerine: The first committed step in this branch of the pathway is the conversion of (S)-reticuline to the protoberberine alkaloid (S)-scoulerine. This oxidative cyclization is catalyzed by the berberine (B55584) bridge enzyme (BBE), which forms the characteristic berberine bridge from the N-methyl group of (S)-reticuline. d-nb.infonih.gov
(S)-Scoulerine to (S)-Stylopine: Following its formation, (S)-scoulerine undergoes further modifications to yield (S)-stylopine. This part of the pathway involves the formation of two methylenedioxy bridges, catalyzed by two distinct cytochrome P450 enzymes: cheilanthifoline synthase (CFS) and stylopine synthase (SPS). lookchem.comresearchgate.netplos.org
This sequence firmly places the synthesis of this compound downstream of both (S)-reticuline and (S)-scoulerine, highlighting its role in the elaboration of the protoberberine scaffold. nih.govresearchgate.net
Derivation from (S)-Stylopine
Enzymology of Formation: S-Adenosyl-L-Methionine:Tetrahydroprotoberberine cis-N-Methyltransferase (TNMT)
The specific enzyme responsible for the N-methylation of (S)-stylopine is S-Adenosyl-L-methionine:tetrahydroprotoberberine cis-N-methyltransferase, commonly abbreviated as TNMT. nih.govtubitak.gov.trscispace.com This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor. researchgate.net
The enzyme catalyzing the formation of this compound is classified under the Enzyme Commission (EC) number EC 2.1.1.122 . nih.govtubitak.gov.truniprot.orgexpasy.org Its systematic name is S-adenosyl-L-methionine:(S)-7,8,13,14-tetrahydroprotoberberine cis-N-methyltransferase. qmul.ac.uk
The gene encoding TNMT has been successfully identified, cloned, and characterized from several plant species, including opium poppy (Papaver somniferum), Papaver bracteatum, and California poppy (Eschscholzia californica). nih.govnih.govscispace.com In opium poppy, a full-length cDNA for TNMT was identified from an elicitor-treated cell culture. nih.govmcmaster.ca The encoded protein showed significant amino acid identity (45-48%) with coclaurine (B195748) N-methyltransferase (CNMT), another key enzyme in BIA metabolism. nih.govmcmaster.ca
Phylogenetic analyses have shown that TNMT belongs to a distinct clade of N-methyltransferases. nih.govmcmaster.ca Expression of the cloned TNMT cDNA in Escherichia coli produced a recombinant enzyme that was used for functional characterization, confirming its catalytic activity. nih.govmcmaster.ca Studies have shown that TNMT gene transcripts and enzyme activity are present in various plant organs and can be induced by fungal elicitors in cell cultures. nih.govrhea-db.org
TNMT exhibits a high degree of substrate specificity and stereochemical selectivity.
Substrate Specificity: The enzyme specifically N-methylates (S)-tetrahydroprotoberberine alkaloids. researchgate.net Extensive testing has shown that it effectively converts protoberberine alkaloids such as (S)-stylopine, (S)-canadine, and (S)-tetrahydropalmatine to their corresponding N-methylated products. nih.govmcmaster.ca However, it does not accept other classes of alkaloids as substrates, including simple isoquinolines, benzylisoquinolines, pavine (B1216701) alkaloids, or even closely related protoberberines like (S)-scoulerine. nih.govmcmaster.ca This strict specificity ensures the precise channeling of intermediates within the BIA pathway. nih.gov
| Enzyme Source | Substrate | Apparent Km (μM) | Reference |
|---|---|---|---|
| Papaver somniferum | (R,S)-Stylopine | 0.6 | nih.govmcmaster.ca |
| Papaver somniferum | S-adenosyl-L-methionine | 11.5 | nih.govmcmaster.ca |
| Eschscholtzia californica | (S)-Stylopine | 3.1 | researchgate.net |
| Eschscholtzia californica | (S)-Canadine | 6.4 | researchgate.net |
| Eschscholtzia californica | S-adenosyl-L-methionine | 12 | researchgate.net |
Stereochemical Selectivity: A critical feature of TNMT is its pronounced stereoselectivity. The enzyme exclusively produces the (S)-cis-N-methyl stereoisomer. researchgate.netlightsource.ca Structural studies of TNMT from yellow horned poppy (Glaucium flavum) have revealed how the enzyme achieves this. nih.gov The crystal structure shows a mostly hydrophobic, L-shaped substrate recognition pocket that specifically selects for the (S)-cis configuration of the protoberberine substrate. researchgate.netnih.gov This binding orientation ensures that the methyl group from SAM is transferred to only one face of the nitrogen atom, locking the product into the cis configuration. researchgate.netlightsource.ca This enzymatic control is crucial, as chemical N-methylation typically results in a mixture of cis and trans isomers. researchgate.net
Apparent Kinetic Parameters (e.g., Kₘ values)
The enzyme S-adenosyl-l-methionine:tetrahydroprotoberberine cis-N-methyltransferase (TNMT) is pivotal in the biosynthesis of this compound. It facilitates the conversion of (S)-stylopine into its quaternary ammonium alkaloid derivative, this compound, a crucial step in the formation of protopine and benzophenanthridine alkaloids. nih.gov
Kinetic analyses of TNMT from various plant sources have revealed specific affinities for its substrates. For instance, the TNMT isolated from Papaver somniferum (opium poppy) displays apparent Kₘ values of 0.6 µM for (R,S)-stylopine and 11.5 µM for the methyl donor S-adenosyl-L-methionine (SAM). nih.gov In Eschscholzia californica (California poppy), the Kₘ values for (S)-stylopine and SAM have been reported to be 3.1 µM and 12 µM, respectively. uniprot.org Further studies on TNMT from Glaucium flavum (yellow horned poppy) have also been conducted, showing maximal activity at a stylopine concentration of 25 μM. nih.gov
It is noteworthy that other related methyltransferases involved in alkaloid biosynthesis exhibit different substrate affinities. For example, the Kₘ values for PsSOMT, SiSOMT, and Cj4'OMT with 2,3,9,10-tetrahydroxyberbine (B1209567) as a substrate were 53.77 ± 12.03 µM, 44.09 ± 10.91 µM, and 83.50 ± 19.72 µM, respectively. mdpi.com This highlights the specific nature of the enzymatic reactions within these complex biosynthetic pathways.
Table 1: Apparent Kinetic Parameters of Tetrahydroprotoberberine N-methyltransferase (TNMT) and Related Enzymes
| Enzyme | Organism | Substrate | Kₘ (µM) |
|---|---|---|---|
| TNMT | Papaver somniferum | (R,S)-stylopine | 0.6 nih.gov |
| S-adenosyl-L-methionine | 11.5 nih.gov | ||
| TNMT | Eschscholzia californica | (S)-stylopine | 3.1 uniprot.org |
| (S)-canadine | 6.4 uniprot.org | ||
| S-adenosyl-L-methionine | 12 uniprot.org | ||
| PsSOMT | Papaver somniferum | 2,3,9,10-tetrahydroxyberbine | 53.77 ± 12.03 mdpi.com |
| SiSOMT | S. intermedia | 2,3,9,10-tetrahydroxyberbine | 44.09 ± 10.91 mdpi.com |
| Cj4'OMT | Coptis japonica | 2,3,9,10-tetrahydroxyberbine | 83.50 ± 19.72 mdpi.com |
Transcriptional Regulation and Elicitor Induction of Gene Expression
The biosynthesis of this compound is subject to intricate transcriptional regulation, often induced by external stimuli known as elicitors. nih.govnih.gov Elicitors, which can be of biological origin such as fungal cell wall fragments, or abiotic factors, act as signaling molecules that trigger defense responses in plants, frequently leading to the enhanced production of secondary metabolites like alkaloids. mdpi.com
Studies on opium poppy cell cultures have demonstrated that the expression of the gene encoding TNMT is induced upon treatment with a fungal elicitor. nih.gov This induction is part of a coordinated response where the transcripts of several genes involved in the sanguinarine (B192314) biosynthetic pathway, including the gene for this compound 14-hydroxylase (MSH), are upregulated. nih.govlookchem.com The MSH enzyme catalyzes the subsequent step in the pathway, converting this compound to protopine. nih.govlookchem.comuniprot.org
In Catharanthus roseus cell cultures, fungal elicitors have been shown to strongly induce the genes for tryptophan decarboxylase (tdc) and strictosidine (B192452) synthase (sss), key enzymes in indole (B1671886) alkaloid biosynthesis. nih.govnih.gov This induction is a rapid, transcriptional event that occurs independently of new protein synthesis. nih.gov The elicitor-triggered signaling cascade often involves an oxidative burst and an influx of calcium ions, which are crucial for the activation of downstream biosynthetic pathways. researchgate.net
The coordinated regulation of biosynthetic genes is a common theme. For instance, the ectopic expression of the transcription factor CjWRKY1 from Coptis japonica in Eschscholzia californica cells led to increased transcript levels of several genes in the benzylisoquinoline alkaloid (BIA) pathway. plos.org This suggests the existence of conserved regulatory networks across different plant species, although the specific responses can vary, indicating differences in promoter regions and transcription factor targets. plos.org
Downstream Metabolic Transformations and Pathway Intersections
Conversion to Protopine (B1679745) Alkaloids
The transformation of (S)-cis-N-methylstylopine into protopine alkaloids represents a significant branch point in alkaloid biosynthesis. This conversion is initiated by a specific hydroxylation reaction that leads to the opening of the protoberberine ring system.
Role of this compound 14-Hydroxylase (MSH; CYP82N4)
This compound 14-hydroxylase, also known as MSH or CYP82N4, is the key enzyme responsible for the conversion of N-methylated protoberberine alkaloids into protopine alkaloids. uniprot.orgcabidigitallibrary.org This enzyme is a member of the cytochrome P450 superfamily, a large and diverse group of enzymes that play crucial roles in the metabolism of a wide variety of compounds. researchgate.net
Enzyme Commission (EC) Number and Systematic Nomenclature (EC 1.14.14.97)
The Enzyme Commission (EC) has assigned the number EC 1.14.14.97 to this compound 14-hydroxylase. uniprot.org This classification places it in the category of oxidoreductases that act on paired donors, with O2 as oxidant. The systematic name for this enzyme is methyltetrahydroprotoberberine 14-monooxygenase. uniprot.org The EC number provides a standardized nomenclature for enzymes based on the chemical reactions they catalyze. wikipedia.orgdpvipracollege.ac.inexpasy.orgqmul.ac.ukuleth.ca
Enzymatic Catalysis and Product Formation (Protopine, Allocryptopine)
MSH catalyzes the 14-hydroxylation of this compound, which subsequently leads to the opening of the C14-N bond to form protopine. researchgate.netresearchgate.net Similarly, the enzyme can act on (S)-N-methylcanadine to produce allocryptopine. researchgate.netnih.gov This hydroxylation is a critical step that transforms the tetracyclic protoberberine scaffold into the ten-membered ring structure characteristic of protopine alkaloids. researchgate.netoup.com The reaction requires a reduced [NADPH--hemoprotein reductase] and molecular oxygen. uniprot.org
Table 1: Enzymatic Reaction Catalyzed by MSH (CYP82N4)
| Substrate | Product |
| This compound | Protopine |
| (S)-N-Methylcanadine | Allocryptopine |
Substrate Promiscuity and Acceptable Analogs (e.g., N-methylcanadine)
While MSH demonstrates specificity for N-methylated protoberberine alkaloids, it exhibits a degree of substrate promiscuity. The enzyme from opium poppy has been shown to accept both N-methylstylopine and N-methylcanadine as substrates, converting them to protopine and allocryptopine, respectively. nih.govoup.com However, it does not act on other types of alkaloids, such as simple isoquinolines or pavine (B1216701) alkaloids, highlighting its specificity for the protoberberine core structure. nih.gov The ability of enzymes to act on multiple, structurally related substrates is a known phenomenon in biochemistry. mdpi.commdpi.com Other analogs like (S)-cis-N-methyltetrahydrothalifendine and (S)-cis-N-methyltetrahydropalmatine are also accepted as substrates by the enzyme. uniprot.org
Table 2: Substrate Specificity of MSH (CYP82N4)
| Substrate | Activity |
| This compound | Active |
| (S)-N-Methylcanadine | Active |
| (S)-cis-N-Methyltetrahydrothalifendine | Active uniprot.org |
| (S)-cis-N-Methyltetrahydropalmatine | Active uniprot.org |
| Tetrahydroxyberbine | Inactive nih.gov |
| Scoulerine (B1208951) | Inactive nih.gov |
Genomic and Evolutionary Context (CYP82N Subfamily of Cytochrome P450s)
MSH (CYP82N4) belongs to the CYP82N subfamily of cytochrome P450 enzymes. researchgate.netnih.gov This subfamily is part of the larger CYP82 family, which has been implicated in the biosynthesis of various benzylisoquinoline alkaloids. researchgate.netnih.gov The evolution of cytochrome P450 genes is a dynamic process, often involving gene duplication and diversification, which allows plants to develop novel metabolic pathways and produce a wide array of specialized metabolites. nih.govplos.orgnih.gov The members of the CYP82N subfamily are primarily found in species of the Ranunculaceae and Papaveraceae families, suggesting a conserved role in the specific alkaloid metabolism of these plant lineages. researchgate.net
Subsequent Steps in the Protopine Biosynthesis Pathway (e.g., Protopine 6-Hydroxylase (P6H))
Following the formation of protopine, the biosynthetic pathway can continue towards the production of benzophenanthridine alkaloids. A key enzyme in this subsequent conversion is protopine 6-hydroxylase (P6H), also known as protopine 6-monooxygenase. cabidigitallibrary.orgwikipedia.org In opium poppy, this enzyme is classified as CYP82N3, and in California poppy, it is designated as CYP82N2. researchgate.netresearchgate.net
P6H catalyzes the 6-hydroxylation of protopine, which results in an unstable intermediate, 6-hydroxyprotopine. wikipedia.orgnih.gov This intermediate then undergoes a spontaneous intramolecular rearrangement to form dihydrosanguinarine (B1196270), a precursor to the benzophenanthridine alkaloid sanguinarine (B192314). cabidigitallibrary.orgoup.comnih.gov This enzymatic step is therefore a critical control point, directing the metabolic flux from protopine alkaloids to the biosynthesis of benzophenanthridines. cabidigitallibrary.orgresearchgate.net
Contribution to Benzophenanthridine Alkaloid Biosynthesis
This compound is a critical intermediate in the biosynthesis of benzophenanthridine alkaloids, a class of isoquinoline (B145761) alkaloids known for their potent biological activities. It serves as the precursor that undergoes a series of enzymatic transformations to form the characteristic tetracyclic structure of compounds like sanguinarine.
Pathway Progression to Sanguinarine
The biosynthetic route from this compound to sanguinarine involves a sequence of oxidative reactions catalyzed by specific enzymes, primarily from the cytochrome P450 superfamily, leading to the formation of a protopine intermediate which is then rearranged into the benzophenanthridine scaffold. nih.govresearchgate.net
The first committed step in this downstream pathway is the hydroxylation of this compound at the C-14 position. This reaction is catalyzed by This compound 14-hydroxylase (MSH) , a cytochrome P450-dependent monooxygenase. researchgate.netnih.govcabidigitallibrary.org The introduction of a hydroxyl group at this position leads to the cleavage of the C14-N bond, opening the protoberberine ring system to yield the protopine alkaloid, protopine . researchgate.netoup.com MSH from opium poppy (Papaver somniferum) has been identified as a member of the CYP82N subfamily of cytochromes P450. researchgate.netnih.gov Research has shown that the recombinant MSH enzyme from opium poppy is also capable of converting the related N-methylated protoberberine alkaloid, N-methylcanadine, into allocryptopine. nih.govoup.com
Following its formation, protopine undergoes another hydroxylation, this time at the C-6 position, a reaction catalyzed by protopine 6-hydroxylase (P6H) . nih.govcore.ac.uk This enzyme is also a cytochrome P450, belonging to the CYP82N family. researchgate.netscholaris.ca The product of this reaction, 6-hydroxyprotopine, is an unstable intermediate. researchgate.netcore.ac.uk It spontaneously undergoes a rearrangement and dehydration, which involves the opening of the ten-membered ring and subsequent cyclization to form the stable tetracyclic aromatic system of the benzophenanthridine alkaloid, dihydrosanguinarine . nih.govoup.comcore.ac.uk
The final step in the biosynthesis of sanguinarine is the oxidation of dihydrosanguinarine. core.ac.ukkspbtjpb.org This reaction is catalyzed by the flavoprotein enzyme dihydrobenzophenanthridine oxidase (DBOX) , which performs a two-electron oxidation to introduce a double bond and complete the aromatization of the ring system, yielding sanguinarine . researchgate.netresearchgate.net
Table 1: Enzymatic Steps from this compound to Sanguinarine
| Substrate | Enzyme | Enzyme Type | Product |
|---|---|---|---|
| This compound | This compound 14-hydroxylase (MSH) | Cytochrome P450 (CYP82N) | Protopine |
| Protopine | Protopine 6-hydroxylase (P6H) | Cytochrome P450 (CYP82N) | 6-hydroxyprotopine (unstable) |
| 6-hydroxyprotopine | Spontaneous rearrangement | - | Dihydrosanguinarine |
Involvement of Dihydrobenzophenanthridine Oxidase (DBOX)
Dihydrobenzophenanthridine oxidase (DBOX), classified under EC 1.5.3.12, is a key enzyme that catalyzes the terminal step in the biosynthesis of several benzophenanthridine alkaloids. researchgate.netwikipedia.org It functions as an oxygen-dependent oxidoreductase, finalizing the formation of the fully aromatic and colored alkaloid, sanguinarine, from its immediate precursor, dihydrosanguinarine. core.ac.ukkspbtjpb.org
The enzyme was first characterized in cell cultures of the California poppy (Eschscholzia californica) and has since been purified and studied from other plant sources, including bloodroot (Sanguinaria canadensis). cabidigitallibrary.orgkspbtjpb.org Unlike the preceding hydroxylases in the pathway which are membrane-bound cytochromes P450, DBOX is a cytosolic enzyme. cabidigitallibrary.orgkspbtjpb.org
The catalytic action of DBOX involves the oxidation of the dihydrobenzophenanthridine scaffold. wikipedia.org In the case of sanguinarine biosynthesis, it removes two hydrogen atoms from dihydrosanguinarine to form a new double bond, completing the conjugated system of the sanguinarine molecule. nih.gov This final oxidation is crucial, as it confers the characteristic properties and stability of the benzophenanthridine alkaloid. researchgate.net The activity of DBOX is not limited to a single substrate; in Sanguinaria canadensis, it also oxidizes dihydrochelirubine (B1216106) to chelirubine, and in Eschscholzia californica, it is known to produce macarpine (B1218228) from dihydromacarpine, demonstrating its broader role in the diversification of benzophenanthridine alkaloids. wikipedia.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Allocryptopine |
| Chelirubine |
| Dihydrosanguinarine |
| Dihydrochelirubine |
| Dihydromacarpine |
| Macarpine |
| N-methylcanadine |
| Protopine |
| Sanguinarine |
Structural Biology and Mechanistic Studies of Biosynthetic Enzymes
Crystallographic Analysis of Tetrahydroprotoberberine cis-N-Methyltransferase (TNMT)
Tetrahydroprotoberberine cis-N-methyltransferase (TNMT) is a pivotal enzyme that catalyzes the N-methylation of (S)-stylopine to produce (S)-cis-N-methylstylopine, a key reaction in the pathway leading to protopine (B1679745) and benzophenanthridine alkaloids. nih.gov
The first crystal structures of a TNMT enzyme were resolved for GfTNMT from the yellow horned poppy (Glaucium flavum). nih.govresearchgate.net These structures were determined for the enzyme in complex with the cofactor S-adenosyl-L-methionine (SAM), the product S-adenosyl-L-homocysteine (SAH), and a ternary complex of SAH and the product, this compound (SMS). nih.govresearchgate.netrcsb.org
The analysis revealed that GfTNMT functions as a homodimer, with each protomer consisting of a core domain characteristic of S-adenosylmethionine-dependent methyltransferases. researchgate.net The active site is located at the junction of the N- and C-terminal domains and features a mostly hydrophobic, L-shaped substrate recognition pocket. nih.govresearchgate.netrcsb.org This specific architecture is critical for accommodating the bulky, tetracyclic protoberberine substrate. nih.gov The catalytic pocket surrounding the cofactor SAM is formed by hydrophilic side chains. proteopedia.org
| PDB ID | Complex | Resolution (Å) | Key Finding |
|---|---|---|---|
| 6P3N | GfTNMT with S-adenosyl-L-methionine (SAM) | 1.6 | Reveals cofactor binding mode. nih.govrcsb.org |
| 6P3O | GfTNMT with S-adenosyl-L-homocysteine (SAH) | 1.8 | Shows the state after methyl transfer. nih.gov |
| 6P3P | GfTNMT with SAH and this compound (SMS) | 1.8 | Illustrates enzyme-product interactions and the basis for stereoselectivity. nih.govresearchgate.net |
A defining feature of TNMT is its strict stereoselectivity for the (S)-cis configuration of tetrahydroprotoberberine alkaloids. nih.govoup.com The crystal structures show that the L-shaped binding pocket is perfectly complementary to the (S)-cis conformation of the substrate's two central six-membered rings. nih.govresearchgate.net The isoquinoline (B145761) ring system of the substrate binds deepest within the pocket, an orientation similar to that observed in coclaurine (B195748) N-methyltransferase (CNMT) but different from pavine (B1216701) N-methyltransferase (PavNMT). nih.govresearchgate.net
Mutagenesis studies have identified several highly conserved residues within and near the active site that are crucial for substrate recognition and catalysis. nih.gov The specificity of TNMT enzymes is determined by the arrangement of subgroup-specific recognition elements relative to more broadly conserved catalytic elements among benzylisoquinoline alkaloid (BIA) N-methyltransferases. nih.govresearchgate.net For instance, three amino acid residues in the alpha14-helix (His-328, Ile-329, and Phe-332) form one side of the binding pocket. proteopedia.org A mutation at His-328 was shown to alter substrate preference, decreasing activity with stylopine while increasing it with other substrates like tetrahydropalmatine (B600727) (THP). proteopedia.org
The catalytic mechanism of TNMT follows a classic S-adenosylmethionine-dependent methylation process. The cofactor SAM binds in a pocket where its methyl group is positioned for transfer to the nitrogen atom of the alkaloid substrate. nih.gov The active site contains a catalytic triad (B1167595) of amino acids—His-208, Glu-204, and Glu-207—that are essential for catalysis. proteopedia.org Mutagenesis of residues near the methyl group of SAM and the substrate's nitrogen atom led to a decrease in enzyme activity, confirming their role in the catalytic process. nih.gov
The binding of SAM involves a network of hydrogen bonds with the enzyme, which differs from other known N-methyltransferases, suggesting a unique evolutionary path for BIA NMTs. nih.gov After the methyl group is transferred, the resulting product, S-adenosyl-L-homocysteine (SAH), is released, completing the catalytic cycle. researchgate.net The insights gained from these structural and functional studies provide a solid foundation for the rational engineering of NMT enzymes. nih.govresearchgate.net
Molecular Determinants of Stereoselective Substrate Recognition
Mechanistic Probes of Cytochrome P450 Enzymes (e.g., MSH/CYP82N4)
Following N-methylation by TNMT, the resulting this compound is a substrate for a cytochrome P450 monooxygenase, a key step in the diversification of BIA scaffolds.
This compound 14-hydroxylase (MSH), a member of the CYP82N subfamily of cytochromes P450 (specifically CYP82N4), catalyzes the next step in the sanguinarine (B192314) biosynthetic pathway. nih.govresearchgate.net This enzyme performs a regiospecific hydroxylation at the C-14 position of this compound. researchgate.netresearchgate.net This hydroxylation is not a simple functional group addition; it destabilizes the protoberberine ring system, leading to the spontaneous cleavage of the C14–N bond and rearrangement of the molecular skeleton to form protopine. researchgate.netresearchgate.netnih.gov
MSH from opium poppy (Papaver somniferum) has been shown to be highly specific. When tested against a panel of 25 different benzylisoquinoline alkaloids, it only accepted N-methylated protoberberines, namely N-methylstylopine and N-methylcanadine, converting them to protopine and allocryptopine, respectively. nih.gov This reaction highlights how P450-mediated hydroxylations can trigger significant structural rearrangements, a common theme in the chemical diversification of alkaloids. researchgate.netnih.gov
| Enzyme | Substrate | Reaction Type | Product |
|---|---|---|---|
| This compound 14-hydroxylase (MSH/CYP82N4) | This compound | 14-Hydroxylation followed by ring opening | Protopine nih.govresearchgate.net |
| This compound 14-hydroxylase (MSH/CYP82N4) | (S)-N-methylcanadine | 14-Hydroxylation followed by ring opening | Allocryptopine nih.govnih.gov |
The performance of biosynthetic enzymes can be altered and potentially improved through protein engineering. nih.govmdpi.com This is particularly relevant for cytochrome P450 enzymes, where modifications can enhance catalytic efficiency, alter substrate specificity, or improve stability. portlandpress.com
A notable example involves the engineering of CYP82Y1, a P450 enzyme from the noscapine (B1679977) biosynthetic pathway that is related to CYP82N4. portlandpress.com In one study, the N-terminal region of CYP82Y1 was swapped with the corresponding N-terminus of CYP82N4. portlandpress.com This modification, which can affect subcellular localization and enzyme conformation, resulted in a significant enhancement of the catalytic activity of the chimeric CYP82Y1 enzyme. portlandpress.com Such strategies, which leverage the functional domains of related enzymes like MSH/CYP82N4, demonstrate the potential of protein engineering to optimize the production of valuable alkaloids in heterologous systems. portlandpress.comnih.gov
Biotechnological Production and Metabolic Engineering Strategies
Heterologous Expression of Biosynthetic Genes in Microbial Hosts (e.g., Saccharomyces cerevisiae, Escherichia coli)
The foundation of microbial production for (S)-cis-N-methylstylopine lies in the successful heterologous expression of the required plant-derived biosynthetic genes in microbial chassis. The most commonly used hosts are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, each offering distinct advantages. nih.govnih.gov
S. cerevisiae is a favored host due to its eukaryotic nature, which provides the necessary endomembrane systems, such as the endoplasmic reticulum, for the correct folding and functional expression of complex plant enzymes like cytochrome P450 monooxygenases (P450s). nih.govnih.gov P450s are crucial for several steps in the benzylisoquinoline alkaloid (BIA) pathway leading to this compound, including the hydroxylation and bridge-forming reactions. researchgate.netresearchgate.net The entire pathway to sanguinarine (B192314), which includes this compound as a key intermediate, has been reconstituted in yeast. This required the expression of multiple enzymes, including berberine (B55584) bridge enzyme (BBE), cheilanthifoline synthase (CFS), stylopine synthase (SPS), and crucially for this compound, tetrahydroprotoberberine-N-methyltransferase (TNMT). nih.govresearchgate.netnih.gov The enzyme this compound 14-hydroxylase (MSH), which converts this compound to protopine (B1679745), has also been functionally expressed in S. cerevisiae to extend the pathway. researchgate.netscholaris.ca
E. coli is also a valuable production host, known for its rapid growth and well-established genetic tools. nih.govbohrium.com While it can efficiently produce upstream BIA precursors like (S)-reticuline from simple carbon sources, it lacks the internal membrane structures to reliably support the function of many plant P450s. nih.govpnas.org To circumvent this, co-culture or sequential fermentation systems have been developed. In one such system, an engineered E. coli strain produces (S)-reticuline from dopamine, which is then converted to downstream alkaloids like magnoflorine (B1675912) or scoulerine (B1208951) by an engineered S. cerevisiae strain. pnas.orgkyoto-u.ac.jp This modular approach combines the high-yield upstream production capacity of E. coli with the superior P450-handling ability of yeast. pnas.org
The heterologous expression of the specific enzyme responsible for the formation of this compound, tetrahydroprotoberberine-N-methyltransferase (TNMT), has been demonstrated in yeast. Researchers have tested TNMT variants from different plant species, such as Papaver somniferum (opium poppy) and Eschscholzia californica (California poppy), to identify the most active version for the engineered pathway. nih.govmdpi.com
Reconstruction and Optimization of Alkaloid Biosynthesis Pathways in Engineered Organisms
Simply expressing the necessary genes is often insufficient for high-yield production. The reconstruction of the pathway must be followed by extensive optimization to increase metabolic flux towards the desired product, this compound, and its derivatives. researchgate.netnih.gov
A variety of metabolic engineering strategies have been employed to debottleneck the reconstructed BIA pathways and enhance product titers. These interventions target enzyme expression, cofactor availability, and culture conditions. nih.govnih.gov
Key strategies include:
Enzyme Variant Screening: Enzymes from different plant species often exhibit varying levels of activity when expressed in a microbial host. Screening variants of key enzymes, such as TNMT, allows for the selection of the most efficient catalyst for the pathway. nih.gov
Gene Copy Number Variation: The optimal expression level for each enzyme in the pathway can differ. Adjusting the copy number of integrated genes can balance the pathway and prevent the accumulation of toxic intermediates. For instance, increasing the copy number of a rate-limiting enzyme gene can significantly boost product formation. nih.govresearchgate.netresearchgate.net
Promoter Engineering and Tuning: Using promoters of varying strengths or inducible promoter systems allows for precise control over the timing and level of enzyme expression, which is crucial for maximizing pathway efficiency. nih.govresearchgate.net
Culture Optimization: Fermentation conditions play a significant role in the productivity of engineered microbes. Optimizing parameters such as temperature, pH, and media composition can dramatically increase final titers. nih.gov For example, protoberberine production was improved by 3.4-fold when the culture temperature was lowered from 30°C to 25°C, and maintaining a higher pH improved canadine (B1168894) titers threefold. nih.gov Through a combination of genetic and culture optimizations, the production of stylopine (the precursor to this compound) and other intermediates was improved by over 70-fold. researchgate.netnih.gov These efforts resulted in a reported titer of 548 µg/L for this compound in an engineered yeast strain. nih.gov
Transport Engineering: Overexpression of efflux pumps or transporters can help secrete the synthesized alkaloids out of the cell, which can alleviate product toxicity and simplify downstream purification. biorxiv.org
Table 1: Strategies for Yield Enhancement in BIA-Producing Microbes
| Strategy | Description | Example Application | Observed Improvement | Citations |
|---|---|---|---|---|
| Enzyme Screening | Testing enzyme homologs from different plant species to find the most active variant in the host. | Screening TNMT variants from P. somniferum and E. californica for this compound production. | P. somniferum TNMT found to be more active. | nih.gov |
| Gene Copy Number | Increasing the number of copies of a rate-limiting enzyme's gene. | Increasing the copy number of genes in the morphine pathway (T6ODM, COR, CODM). | Twofold increase in morphine production. | nih.gov |
| Culture Optimization | Adjusting fermentation parameters like temperature and pH. | Lowering temperature from 30°C to 25°C for a protoberberine-producing strain. | 3.4-fold increase in stylopine production. | nih.gov |
| Combined Genetics & Culture Optimization | Implementing multiple genetic modifications alongside optimized growth conditions. | Engineering a yeast strain for protoberberine alkaloid production. | Over 70-fold increase in canadine titer (up to 1.8 mg/L). | researchgate.net |
| Pathway Balancing | Fine-tuning the expression levels of pathway enzymes to balance metabolic flux. | Optimizing the ratio of monoamine oxidase (MAO) and norcoclaurine synthase (NCS). | 14-fold higher conversion efficiency for (S)-reticuline. | mdpi.com |
Beyond screening naturally occurring enzyme variants, protein engineering techniques like directed evolution and rational design are powerful tools for tailoring enzyme properties. nih.gov These approaches can enhance catalytic efficiency, alter substrate specificity, and improve enzyme stability in the microbial host environment. mdpi.comethz.ch
Directed evolution mimics natural evolution in the laboratory. It involves creating large libraries of mutant enzymes through random mutagenesis, followed by high-throughput screening to identify variants with improved properties. nih.gov This process can be iterated to accumulate beneficial mutations. A key challenge is the development of effective screening methods. The creation of genetically encoded biosensors that respond to the presence of a target alkaloid can link production to a selectable output (like cell survival), enabling the rapid screening of millions of enzyme variants. nih.gov For example, the TetR family member RamR has been evolved to specifically recognize therapeutic alkaloids, facilitating the evolution of pathway enzymes. nih.gov
Rational enzyme design relies on a detailed understanding of an enzyme's structure and catalytic mechanism. mit.edunih.gov Using computational modeling and structural data, specific amino acid changes are predicted to result in desired functional improvements. mdpi.com This "random" rational approach, often involving saturation mutagenesis at key active site residues, has been used to broaden the substrate specificity of enzymes like strictosidine (B192452) synthase in the monoterpene indole (B1671886) alkaloid pathway. nih.govresearchgate.net For BIA pathways, rational design has been applied to enzymes like (S)-norcoclaurine synthase (NCS) to identify mutations that increase catalytic efficiency, paving the way for optimized, crop-independent BIA production. mdpi.com
Strategies for Enhancing Production Yields of this compound and Downstream Metabolites
Synthetic Biology Applications for Novel Alkaloid Production Systems
Synthetic biology provides a framework for the design and construction of novel biological parts, devices, and systems. biocompare.comsci-hub.se In the context of alkaloid production, it enables the assembly of biosynthetic pathways in a plug-and-play manner, often combining genes from diverse biological sources (plants, bacteria, fungi, and even humans) to create optimized or entirely new production routes. nih.govnisr.or.jp
A key application is the creation of microbial "cell factories" capable of de novo synthesis of complex alkaloids from simple sugars like glucose. nih.govcolab.ws This involves not only reconstructing the specific BIA pathway but also engineering the host's central metabolism to channel more carbon toward the precursor L-tyrosine. mdpi.com
Synthetic biology also facilitates the production of novel or "unnatural" alkaloid derivatives. sci-hub.se By introducing enzymes with altered or broadened substrate specificities (developed through directed evolution or rational design), engineered microbes can accept modified precursors to generate new compounds not found in nature. nih.gov Furthermore, synthetic biology tools are used to build sophisticated genetic circuits for dynamic pathway regulation. For instance, biosensors can be integrated into feedback loops that automatically adjust gene expression in response to the concentration of a metabolic intermediate, thus maintaining pathway balance and maximizing productivity. nih.govbiorxiv.org These advanced engineering approaches are transforming microbes into robust and versatile platforms for producing high-value alkaloids like this compound and for discovering new bioactive molecules. mdpi.com
Analytical Methodologies for Research and Quantification
Chromatographic Techniques for Separation and Quantification (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS))
Chromatographic methods are fundamental for isolating and quantifying (S)-cis-N-methylstylopine from complex mixtures, such as plant extracts. journalagent.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), provide the sensitivity and selectivity required for these analyses. rsc.orgwikipedia.org
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the analysis of alkaloids. wikipedia.orgcreative-proteomics.com These techniques combine the separation power of liquid chromatography with the mass analysis capability of mass spectrometry. wikipedia.org This synergy allows for the effective separation of this compound from other related alkaloids and the subsequent confirmation of its identity based on its mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.netgoogle.com For instance, LC-MS/MS methods have been developed for the comprehensive profiling of alkaloids in various plant species, including those from the Papaveraceae family where this compound is found. nih.govnih.gov
The development of a quantitative LC-MS/MS method typically involves optimizing several parameters, including the choice of chromatographic column, mobile phase composition, and mass spectrometer settings. mdpi.com Reversed-phase columns are commonly used, with mobile phases often consisting of an aqueous component (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (like acetonitrile (B52724) or methanol). nih.govmdpi.com A gradient elution, where the proportion of the organic solvent is varied over time, is frequently employed to achieve optimal separation of multiple alkaloids within a single run. nih.govmdpi.com The mass spectrometer is usually operated in positive ion electrospray ionization (ESI) mode, which is well-suited for the analysis of basic compounds like alkaloids. nih.govnih.gov Multiple Reaction Monitoring (MRM) is a common acquisition mode in tandem MS that provides high selectivity and sensitivity for quantification. mdpi.com
| Parameter | Typical Condition | Reference |
|---|---|---|
| Chromatography System | UPLC or HPLC | nih.gov |
| Column | Reversed-phase C18 | mdpi.com |
| Mobile Phase A | Aqueous buffer (e.g., 20 mM ammonium acetate, pH 3.0) | nih.gov |
| Mobile Phase B | Acetonitrile or Methanol | nih.gov |
| Elution Mode | Gradient | nih.gov |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | mdpi.com |
| MS Acquisition Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |
Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry)
Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of isolated this compound. researchgate.net Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used for this purpose. frontiersin.orgresearchgate.net
Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. wikipedia.org For this compound, high-resolution mass spectrometry (HRMS) can determine its exact mass, which helps in confirming its molecular formula (C₂₀H₂₀NO₄⁺). nih.gov Tandem MS (MS/MS) experiments involve fragmenting the parent ion and analyzing the resulting fragment ions, which provides structural information and a characteristic "fingerprint" for the molecule. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for elucidating the detailed three-dimensional structure of organic molecules in solution. researchgate.netrsc.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.
¹H NMR (Proton NMR) provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. libretexts.orgmdpi.com
¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. mdpi.comoregonstate.edu
2D NMR experiments , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between different nuclei (¹H-¹H, ¹H-¹³C) and thus piece together the complete structure of the molecule. frontiersin.orgnih.gov
The purity of a sample of this compound can also be assessed using NMR, as the presence of impurities would give rise to additional signals in the spectra. ox.ac.ukpitt.edu Quantitative NMR (qNMR) can be used to determine the purity of a compound by comparing the integral of an analyte signal to that of a certified internal standard. ox.ac.uk
| Technique | Parameter | Observed Data | Reference |
|---|---|---|---|
| Mass Spectrometry | Molecular Formula | C₂₀H₂₀NO₄⁺ | nih.gov |
| Molecular Weight | 338.4 g/mol | nih.gov | |
| ¹H NMR | Chemical Shifts (δ) | Specific proton signals are observed. | researchgate.net |
| ¹³C NMR | Chemical Shifts (δ) | Specific carbon signals are observed. | mdpi.comoregonstate.edu |
Enzyme Activity Assays (e.g., Radiometric and Spectrophotometric Methods)
Enzyme assays are crucial for studying the biochemical roles of this compound, particularly as a substrate or inhibitor of specific enzymes. mdpi.combiocompare.com For example, this compound is a known intermediate in the biosynthesis of other alkaloids, such as sanguinarine (B192314). researchgate.netlookchem.com The enzymes involved in these transformations, like this compound 14-hydroxylase (MSH), can be studied using various assay methods. researchgate.netscholaris.ca
Spectrophotometric Assays are a common method for monitoring enzyme activity. diva-portal.org These assays measure the change in absorbance of light at a specific wavelength as the reaction proceeds. rsc.orgnih.gov This change can be due to the formation of a colored product or the consumption of a substrate that absorbs light. researchgate.net For example, if an enzymatic reaction involving this compound produces a compound with a unique absorbance spectrum, the rate of product formation can be followed over time by monitoring the increase in absorbance at the corresponding wavelength. rsc.org
Radiometric Assays offer very high sensitivity and are used when other methods are not feasible. uniba.itreactionbiology.com These assays typically use a substrate that has been labeled with a radioisotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). The enzyme reaction is allowed to proceed, and then the radioactive product is separated from the unreacted radioactive substrate. The amount of radioactivity in the product is then measured, which is proportional to the enzyme activity. For instance, in the study of methyltransferases, tritium-labeled S-adenosyl-L-methionine (SAM) is often used as a methyl donor, and the transfer of the radioactive methyl group to the substrate is quantified. reactionbiology.com While not specifically detailed for this compound in the provided results, this method is a standard approach for enzymes that might interact with it, such as methyltransferases or hydroxylases where a co-substrate could be labeled. nih.govnih.gov
In research, the characterization of an enzyme's interaction with this compound might involve determining kinetic parameters like the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). nih.gov For example, the Kₘ for CYP82Y1 with (R,S)-N-methylcanadine, a related alkaloid, was determined to be 19.5 μM. nih.gov Similar kinetic studies could be performed for enzymes that utilize this compound as a substrate. nih.gov
| Assay Type | Principle | Measurement | Reference |
|---|---|---|---|
| Spectrophotometric | Measures the change in light absorbance resulting from the enzymatic conversion of a substrate to a product. | Change in absorbance at a specific wavelength over time. | nih.govresearchgate.net |
| Radiometric | Uses a radioactively labeled substrate or cofactor to track the formation of a product. | Quantification of radioactivity in the isolated product. | uniba.itreactionbiology.com |
常见问题
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing (S)-cis-N-methylstylopine in plant extracts?
- Methodology : Focus on extraction techniques (e.g., acid-base partitioning, column chromatography) and characterization via NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry. Highlight solvent optimization (polar vs. non-polar systems) to isolate the compound from complex matrices like Papaver somniferum .
- Data Considerations : Compare retention indices in HPLC-MS with reference standards to confirm stereochemical purity. Report melting points and optical rotation values for cross-validation .
Q. How can researchers resolve spectral data discrepancies in this compound identification?
- Approach : Use comparative analysis with synthetic analogs or enantiomers. Employ quantum mechanical calculations (DFT) to predict NMR chemical shifts and match experimental data. Address solvent-induced shifts by replicating conditions from prior studies .
- Contradiction Management : Cross-reference databases like SciFinder for conflicting spectral entries and validate via independent replication (e.g., X-ray crystallography if crystalline forms are obtainable) .
Q. What are the optimal in vitro conditions for assessing this compound stability?
- Experimental Design : Test pH-dependent degradation (e.g., simulated gastric fluid vs. neutral buffers) and thermal stability via accelerated aging studies. Use LC-MS to quantify degradation products and derive kinetic parameters (e.g., half-life, activation energy) .
Advanced Research Questions
Q. What enzymatic pathways regulate this compound biosynthesis, and how can their activity be modulated?
- Methodology : Investigate cytochrome P450 enzymes (e.g., this compound 14-hydroxylase) via gene silencing (RNAi) or heterologous expression in Saccharomyces cerevisiae. Use tracer studies with isotopically labeled precursors (e.g., ¹³C-tyrosine) to map metabolic flux .
- Data Interpretation : Correlate enzyme kinetics (Km, Vmax) with tissue-specific expression profiles (qPCR, Western blot) to identify rate-limiting steps .
Q. How do structural modifications of this compound affect its biological activity in neuronal models?
- Experimental Design : Synthesize analogs (e.g., N-demethylated or hydroxylated derivatives) and test receptor binding affinity (e.g., μ-opioid receptors) via radioligand assays. Use patch-clamp electrophysiology to assess ion channel modulation in primary neuronal cultures .
- Statistical Challenges : Address variability in cell-based assays via normalized response curves (e.g., IC50 with 95% CI) and multivariate analysis to distinguish structure-activity relationships .
Q. What computational models predict the ecological roles of this compound in plant-insect interactions?
- Approach : Combine molecular docking (e.g., insect acetylcholinesterase inhibition) with ecological network analysis. Validate predictions via field studies measuring herbivory rates in transgenic plants with altered alkaloid profiles .
Contradiction-Driven Questions
Q. Why do studies report conflicting bioactivity profiles for this compound across different assay systems?
- Analysis Framework : Systematically compare assay conditions (e.g., cell lines vs. in vivo models, solvent carriers). Perform meta-analyses to identify confounding variables (e.g., endotoxin contamination, metabolite interference) .
- Resolution Strategy : Use orthogonal assays (e.g., CRISPR-edited cell lines, zebrafish models) to isolate compound-specific effects from matrix interactions .
Q. How can researchers reconcile discrepancies in the proposed biosynthetic intermediates of this compound?
- Methodology : Apply high-resolution tandem MS (HRMS/MS) to detect transient intermediates in time-course experiments. Use ¹³C-labeling to track carbon flow and validate hypothetical pathways via knockout mutants .
Methodological Resources
- Database Tools : SciFinder for literature mining and spectral cross-referencing .
- Statistical Guidelines : Follow NIH preclinical reporting standards for experimental replication and transparency .
- Ethical Compliance : Adhere to institutional review for plant/animal studies, emphasizing data reproducibility and open-access sharing where feasible .
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